molecular formula C15H11FN2OS B5506378 3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine

3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine

Cat. No.: B5506378
M. Wt: 286.3 g/mol
InChI Key: FKPRMBALMBKHSN-UHFFFAOYSA-N
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Description

3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with a fluorinated methoxyphenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the starting materials would include 3-fluoro-4-methoxybenzaldehyde, α-bromoacetophenone, and thiourea. The reaction is typically carried out in ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine
  • 3-[4-(3-fluoro-4-methylphenyl)-1,3-thiazol-2-yl]pyridine
  • 3-[4-(3-fluoro-4-methoxyphenyl)-1,3-oxazol-2-yl]pyridine

Uniqueness

3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity compared to its analogs. The methoxy group also contributes to its unique reactivity and interaction with biological targets.

Properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-2-pyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c1-19-14-5-4-10(7-12(14)16)13-9-20-15(18-13)11-3-2-6-17-8-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPRMBALMBKHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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